1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone
Overview
Description
“1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone” is a chemical compound with the CAS Number: 13021-18-6 . It has a molecular weight of 226.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(4’-Methoxy[1,1’-biphenyl]-3-yl)ethanone” is1S/C15H14O2/c1-11(16)12-3-5-13(6-4-12)14-7-9-15(17-2)10-8-14/h3-10H,1-2H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 226.27 . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Microwave-Assisted Synthesis of Phenyl-2-hydroxyacetophenone Derivatives : This study discusses the microwave-assisted synthesis of derivatives, including 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone, highlighting the use of environmentally friendly Suzuki reactions (Soares et al., 2015).
Synthesis of Propynol Derivatives : Another paper reports the synthesis of propynol derivatives from 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone, indicating its utility in producing important intermediates for medicine and materials (宋阳君 et al., 2017).
Synthesis of 5-Halo-and 5-Nitro-Phenylethanones : This research presents the synthesis of novel compounds starting with acids and including derivatives of 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone (Kwiecień & Szychowska, 2006).
Antimicrobial Activity of Isoxazoles : A study synthesized isoxazoles derivatives from 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone and tested their antimicrobial activity (Kumar et al., 2019).
Design and Synthesis for Antipsychotics : Research was conducted on derivatives of 1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone for potential antipsychotic activity, exploring their anti-dopaminergic and anti-serotonergic effects (Bhosale et al., 2014).
Multicomponent Synthesis of Bipyrazoles : This study discusses the one-pot multicomponent synthesis of bipyrazoles using 1-(1-methoxynaphthalen-2-yl)ethanone and related compounds, also evaluating their antimicrobial activity (Ashok et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which suggest avoiding breathing dust, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(16)13-4-3-5-14(10-13)12-6-8-15(17-2)9-7-12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQCXCHDEAQCRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408362 | |
Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Methoxy[1,1'-biphenyl]-3-yl)ethanone | |
CAS RN |
182169-63-7 | |
Record name | 1-(4'-methoxy[1,1'-biphenyl]-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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